
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure characterized by a dimethylamino group, a trifluoromethyl-substituted oxadiazole ring, and a piperidinylmethanone framework, which together impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions:
One synthetic route to prepare (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves the following steps:
Synthesis of 3-(dimethylamino)benzaldehyde through the formylation of N,N-dimethylaniline.
Formation of the oxadiazole ring by reacting 5-(trifluoromethyl)hydrazinecarboxamide with an appropriate carboxylic acid.
Coupling of the oxadiazole derivative with 1-(3-bromophenyl)piperidin-1-yl)methanone using a palladium-catalyzed cross-coupling reaction.
Reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of appropriate solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods:
Industrial production may utilize scalable processes involving continuous flow chemistry or batch reactors to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure cost-effective and efficient production.
化学反応の分析
Types of Reactions:
Oxidation and Reduction:
Oxidation of the dimethylamino group to form N-oxide derivatives.
Reduction of the carbonyl group to form the corresponding alcohol.
Substitution Reactions:
Nucleophilic aromatic substitution at the phenyl ring, particularly at the para position relative to the dimethylamino group.
Electrophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents:
Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reduction Reagents:
Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents:
Nucleophiles such as amines, thiols, or halides for nucleophilic aromatic substitution.
Major Products:
Formation of N-oxide derivatives through oxidation.
Alcohol derivatives through reduction of the carbonyl group.
Various substituted phenyl and oxadiazole derivatives through substitution reactions.
科学的研究の応用
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone finds use in a range of scientific research applications:
Chemistry:
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic properties.
Biology:
As a fluorescent probe due to the presence of the trifluoromethyl-substituted oxadiazole ring, which imparts desirable photophysical properties.
Medicine:
Potential application as a pharmacophore in the design of novel therapeutic agents targeting neurological and psychiatric disorders.
Industry:
Utilized as an intermediate in the synthesis of agrochemicals and specialty polymers.
作用機序
The mechanism by which (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets:
Binding to GABA receptors in the central nervous system, modulating inhibitory neurotransmission.
Inhibition of enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved:
Modulation of the GABAergic pathway, leading to potential anxiolytic and sedative effects.
Interaction with signaling pathways involved in neuroprotection and neuroregeneration.
類似化合物との比較
Compared to other compounds with similar structures, (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits unique properties due to its trifluoromethyl-substituted oxadiazole ring and dimethylamino group.
Similar Compounds:
(4-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Similar structure with different substitution pattern on the phenyl ring.
(3-(Dimethylamino)phenyl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Variation in the substituent on the oxadiazole ring.
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone:
Change in the position of the oxadiazole nitrogen atoms.
These comparisons highlight the uniqueness of this compound in terms of its structural features and resulting chemical and biological properties.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-23(2)13-7-3-5-11(9-13)15(25)24-8-4-6-12(10-24)14-21-22-16(26-14)17(18,19)20/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOKJSSOLNAQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
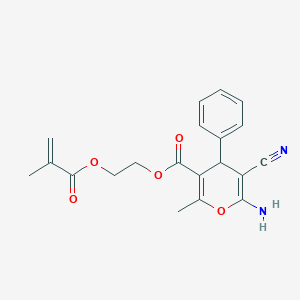

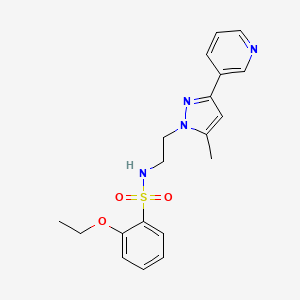

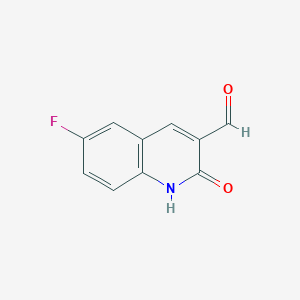
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
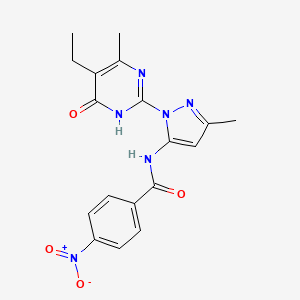
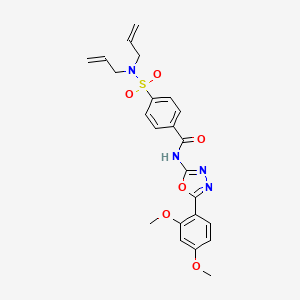
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)


![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)

